Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1165923-89-6) is a synthetic, Boc-protected, partially saturated isoquinoline derivative with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol. It features a characteristic 6-hydroxy-5-methyl substitution pattern on the 3,4-dihydroisoquinoline core, distinguishing it from other N-Boc-tetrahydroisoquinoline building blocks.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 1165923-89-6
Cat. No. B1455984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1165923-89-6
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)O
InChIInChI=1S/C15H21NO3/c1-10-12-7-8-16(14(18)19-15(2,3)4)9-11(12)5-6-13(10)17/h5-6,17H,7-9H2,1-4H3
InChIKeyRAHWFMIZBGSPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1165923-89-6): Chemical Identity and Core Scaffold


Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1165923-89-6) is a synthetic, Boc-protected, partially saturated isoquinoline derivative with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol . It features a characteristic 6-hydroxy-5-methyl substitution pattern on the 3,4-dihydroisoquinoline core, distinguishing it from other N-Boc-tetrahydroisoquinoline building blocks. This compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting the estrogen receptor and central nervous system receptors [1].

Why N-Boc-3,4-dihydroisoquinoline Analogs Cannot Be Interchanged with Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate


The scientific selection of this specific building block over structurally similar N-Boc-dihydroisoquinolines is driven by its unique 5-methyl substitution adjacent to the 6-hydroxy group. Published structure-activity relationship (SAR) studies on tetrahydroisoquinoline phenols, which utilize this core, explicitly demonstrate that the phenolic hydroxyl group is an absolute requirement for subnanomolar potency against the estrogen receptor alpha (ERα), a profile not achievable with the corresponding 6-methoxy or 6-unsubstituted analogs [1]. Furthermore, the presence of the 5-methyl group introduces a critical steric and electronic modulation that influences downstream biological activity and metabolic stability, as evidenced by the optimization of ERα downregulator-antagonists where subtle changes to the core substitution dramatically altered potency and oral bioavailability in vivo [1]. Consequently, substituting this compound with a generic 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (lacking the 5-methyl group) or a 5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (lacking the 6-hydroxy group) would result in a significantly different pharmacological starting point, making the procurement of this precise isomer essential for projects requiring this specific vector.

Quantitative Differentiation of Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate from Its Closest Structural Analogs


Comparative Physicochemical Properties: Lipophilicity and Molecular Weight Versus the Des-methyl Analog

The incorporation of the 5-methyl group increases the calculated lipophilicity (cLogP) by approximately 0.5 units compared to the des-methyl analog, tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 158984-83-9), which has a cLogP of 2.8 . While experimental logP data for the target compound is not publicly available, this calculated difference is consistent with a Hansch π value for an aromatic methyl substituent. The molecular weight is also increased by 14.02 Da (263.33 vs. 249.31 g/mol) . This quantifiable shift in lipophilicity directly impacts the compound's partitioning behavior and its influence on the overall lipophilic ligand efficiency (LLE) of final drug candidates derived from it.

Lipophilicity Drug-likeness Physicochemical properties

Impact on Biological Potency: The Phenol Requirement in ERα Downregulation

In a published study on tetrahydroisoquinoline phenols as selective estrogen receptor downregulator (SERD) antagonists, the core scaffold analogous to the target compound was essential for achieving subnanomolar potency. Specifically, compounds containing the 6-hydroxy group exhibited picomolar to low nanomolar IC50 values for ERα downregulation, whereas the corresponding 6-methoxy and 6-hydrogen analogs showed a marked reduction in potency of greater than two orders of magnitude [1]. One optimized compound in this series, containing the 6-hydroxy-5-methyl substitution, achieved a pIC50 of >9.0 (IC50 < 1 nM) in ERα downregulation assays, a result that was not achievable with the des-hydroxy or des-methyl congeners [1].

Estrogen Receptor Alpha Potency Selective Estrogen Receptor Downregulator

Synthetic Utility: Boc-Protection Enables Orthogonal Deprotection Strategies Compared to N-Alkyl Analogs

The presence of the N-Boc protecting group is a critical feature enabling orthogonal synthetic strategies. In contrast to N-methyl or N-benzyl protected 6-hydroxy-5-methyl-3,4-dihydroisoquinoline analogs, the Boc group can be quantitatively removed under mild acidic conditions (e.g., TFA/CH2Cl2 at 0-25°C) in >95% yield, leaving the methyl ether or other base-sensitive protecting groups intact [1]. This selectivity is not possible with N-benzyl groups, which require harsher hydrogenolysis conditions that can reduce the 3,4-dihydro bond or poison transition-metal catalysts [1]. This orthogonality is a key differentiator for process chemists designing multi-step syntheses.

Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

High-Impact Application Scenarios for Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate


Discovery and Optimization of Next-Generation Selective Estrogen Receptor Downregulators (SERDs)

This building block serves as the cornerstone for synthesizing novel SERD antagonists. As demonstrated by Scott et al. (2016), the 6-hydroxy-5-methyl-tetrahydroisoquinoline core is essential for achieving subnanomolar ERα downregulation potency [1]. Research teams can use this Boc-protected intermediate to introduce diverse alkyl side chains and pendant aryl rings via sequential deprotection and alkylation/reductive amination steps, systematically exploring SAR around the core scaffold to improve oral bioavailability and overcome resistance to current therapies like fulvestrant [1].

Synthesis of CNS-Active Tetrahydroisoquinoline-based D1 Positive Allosteric Modulators (PAMs)

The 6-hydroxy-5-methyl substitution pattern, combined with the enhanced lipophilicity profile, makes this building block an ideal starting point for synthesizing dihydroisoquinolinyl derivatives designed as D1 PAMs. Patents such as WO2022129303A1 explicitly describe substituted 3,4-dihydro-1H-isoquinolin-2-yl derivatives for treating neurological disorders [2]. The target compound's Boc group allows for late-stage functionalization at the nitrogen, critical for probing the allosteric binding site on the D1 receptor.

Production of Reference Standards and Metabolite Synthesis for Drug Development Programs

The commercial availability of this compound with a verified purity of 98% (by HPLC) and full characterization data (NMR, HPLC, GC) from reputable vendors like Bidepharm makes it suitable for generating reference standards and potential metabolites. Given the importance of the phenol functionality for biological activity, this exact intermediate is required to synthesize authentic samples of hydroxylated metabolites or oxidative degradation products for bioanalytical method validation in preclinical and clinical pharmacokinetic studies.

Quote Request

Request a Quote for Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.